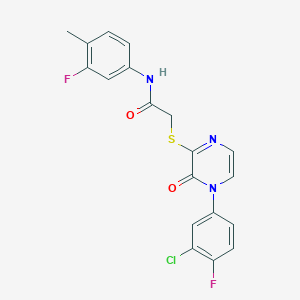

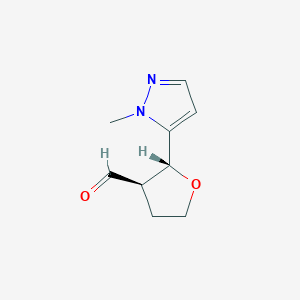

![molecular formula C19H19N3OS B2692383 Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone CAS No. 1706069-90-0](/img/structure/B2692383.png)

Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone is a research compound. It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds based on the BTZ motif involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . For example, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .Molecular Structure Analysis

The molecular formula of this compound is C18H22N6O3S2 and its molecular weight is 434.53.Chemical Reactions Analysis

Compounds based on the BTZ motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Scientific Research Applications

Molecular Aggregation and Spectroscopic Studies

The study of molecular aggregation in related thiadiazole compounds has shown significant insights into the solvent effects on molecular interactions. Specifically, spectroscopic studies of certain thiadiazole derivatives in different solvents revealed changes in fluorescence emission spectra and circular dichroism (CD) spectra, indicating the role of substituent group structure on molecule aggregation interactions. These findings suggest potential applications in understanding the photophysical behavior of similar compounds, including Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone, in various environments (A. Matwijczuk et al., 2016).

Anticonvulsant Activity and Pharmacophoric Model Studies

Research on novel thiadiazole derivatives has identified structures with significant anticonvulsant activity. A series of N1‐[5‐(4‐substituted phenyl)‐1,3,4‐thiadiazol‐2‐yl] compounds were synthesized and tested, revealing that certain compounds exhibited marked anticonvulsant properties. This research highlights the potential of thiadiazole derivatives, including those structurally similar to this compound, in developing new anticonvulsant drugs and understanding the structural basis for pharmacological activity (H. Rajak et al., 2009).

Anti-mycobacterial Chemotypes

A study identifying new anti-mycobacterial chemotypes highlighted the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a promising structure for combating Mycobacterium tuberculosis. This research underscores the therapeutic potential of thiadiazole derivatives in addressing tuberculosis and suggests that compounds with similar scaffolds could serve as bases for developing new anti-mycobacterial agents (S. Pancholia et al., 2016).

Organic Semiconductors and Optoelectronic Applications

The implementation of thiadiazole isomers in the creation of organic semiconductors for various optoelectronic applications, including transistors, solar cells, photodetectors, and thermoelectrics, demonstrates the versatility of thiadiazole derivatives. This research could inform the development of new materials based on this compound for advanced electronic and photonic devices (Zhihua Chen et al., 2016).

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(3-phenylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-19(15-9-10-17-18(12-15)21-24-20-17)22-11-5-4-8-16(13-22)14-6-2-1-3-7-14/h1-3,6-7,9-10,12,16H,4-5,8,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZZNNVDEOJCOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

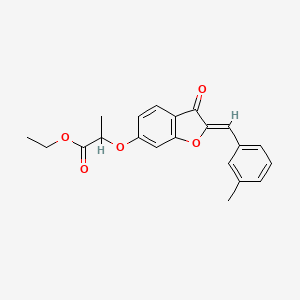

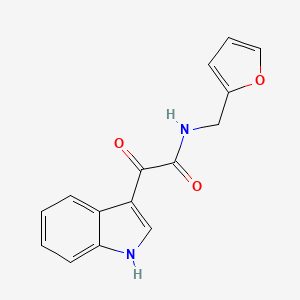

![N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2692304.png)

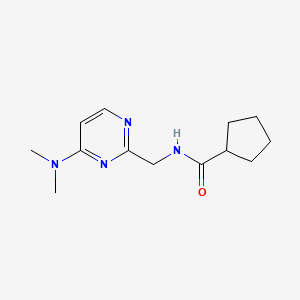

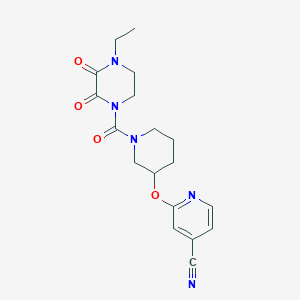

![4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2692306.png)

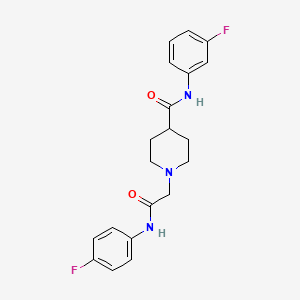

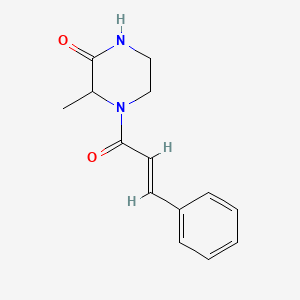

![N-(5-methylisoxazol-3-yl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2692310.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2692313.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2692314.png)

![[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride](/img/structure/B2692318.png)